molecular formula C17H17N3O B5333708 N-(1H-indazol-5-yl)-4-phenylbutanamide

N-(1H-indazol-5-yl)-4-phenylbutanamide

Cat. No.: B5333708
M. Wt: 279.34 g/mol
InChI Key: IUPHXUOKGYPASJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The indazole moiety can be oxidized to form N-oxides.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole moiety can lead to the formation of N-oxides, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-(1H-indazol-5-yl)-4-phenylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-5-yl)-4-phenylbutanamide is unique due to its specific structural features and the combination of the indazole moiety with the phenylbutanamide group. This combination imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(1H-indazol-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(8-4-7-13-5-2-1-3-6-13)19-15-9-10-16-14(11-15)12-18-20-16/h1-3,5-6,9-12H,4,7-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPHXUOKGYPASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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